molecular formula C17H21N3O4S2 B4753603 4-(2-{[(2,4-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

4-(2-{[(2,4-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

Cat. No.: B4753603
M. Wt: 395.5 g/mol
InChI Key: YBDOBXAAGSDVHV-UHFFFAOYSA-N
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Description

4-(2-{[(2,4-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a carbamothioyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2,4-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2,4-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2,4-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

4-(2-{[(2,4-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(2,4-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with proteins and nucleic acids, affecting their function and stability. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-{[(2,4-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-23-13-5-8-15(16(11-13)24-2)20-17(25)19-10-9-12-3-6-14(7-4-12)26(18,21)22/h3-8,11H,9-10H2,1-2H3,(H2,18,21,22)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDOBXAAGSDVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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